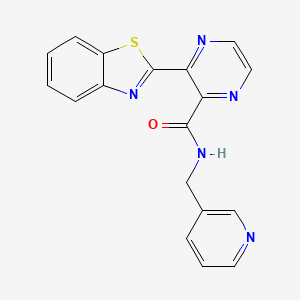

![molecular formula C16H24N6O B2742088 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021060-85-4](/img/structure/B2742088.png)

3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

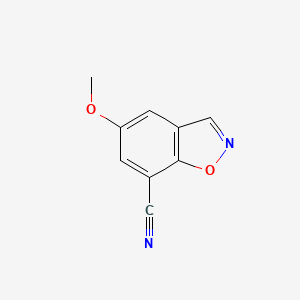

The compound “3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique

- Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including our compound of interest, act as antagonists of the vanilloid receptor 1 (VR1) . VR1 plays a crucial role in pain perception and thermosensation. Investigating this compound’s effects on VR1 could lead to novel pain management strategies.

- 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide derivatives also modulate the insulin-like growth factor 1 receptor (IGF-1R) . IGF-1R is involved in cell growth, differentiation, and survival. Understanding how this compound affects IGF-1R signaling could have implications for cancer therapy and tissue regeneration.

- These compounds inhibit several enzymes, including phosphodiesterase type 5 (PDE5), isocitrate dehydrogenase 1 (IDH1), endothelin-converting enzyme 1 (ECE1), and vascular adhesion protein 1 (VAP-1) . PDE5 inhibitors are used to treat erectile dysfunction, while IDH1 inhibitors are being explored for cancer treatment. ECE1 and VAP-1 inhibitors may have cardiovascular and inflammatory disease applications.

- Some derivatives exhibit antioxidative and antibacterial properties . Investigating their mechanisms of action could lead to new therapeutic agents.

- The effects of these compounds on the cell cycle have been characterized . Further research could reveal insights into cell proliferation and potential applications in cancer therapy.

- The synthesis method for 2-(pyrrolidin-1-yl)pyrimidines has been improved, allowing the use of various C-nucleophiles, including heterocyclic compounds . This expansion opens up new possibilities for designing derivatives with tailored properties.

Antagonism of the Vanilloid Receptor 1 (VR1)

Modulation of the Insulin-Like Growth Factor 1 Receptor (IGF-1R)

Enzyme Inhibition

Antioxidant and Antibacterial Properties

Cell Cycle Effects

Expanding the Applicability of Synthesis Methods

Mécanisme D'action

Target of Action

Similar compounds have been found to target various kinases . For instance, one compound was found to have significant activity on the kinase p70S6Kβ , and another compound was identified as a JAK1 selective inhibitor .

Mode of Action

This could result in altered phosphorylation of downstream proteins, affecting various cellular processes .

Biochemical Pathways

For instance, the p70S6Kβ kinase is involved in the mTOR signaling pathway, which regulates cell growth and metabolism . Similarly, JAK1 is involved in the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth .

Pharmacokinetics

One similar compound was reported to have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . The results of these tests could provide valuable insights into the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Based on its potential targets, it could influence cell growth, metabolism, and immune response .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O/c1-12(2)9-14(23)17-5-8-22-16-13(10-20-22)15(18-11-19-16)21-6-3-4-7-21/h10-12H,3-9H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWZYKAOELTVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742006.png)

![Tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2742009.png)

![Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride](/img/structure/B2742011.png)

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)

![N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2742022.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2742026.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)